![molecular formula C12H12N2OS2 B5719158 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide](/img/structure/B5719158.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide, also known as DTTAA, is a compound with potential applications in scientific research. This molecule has been found to have various biochemical and physiological effects and has been studied extensively in recent years.
Mechanism of Action
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide exerts its effects through a variety of mechanisms, including inhibition of cell proliferation and induction of apoptosis. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis and the suppression of tumor growth. It has also been found to have anti-inflammatory properties and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one limitation is that N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide can be difficult to synthesize and may be expensive.
Future Directions
There are several potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide, including the development of new drugs based on its structure and the investigation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanisms by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide exerts its effects and to determine its safety and efficacy in clinical trials.
Synthesis Methods
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-thienylacetic acid with thionyl chloride, followed by reaction with N-(4,5-dimethyl-1,3-thiazol-2-yl)amine. Another method involves the reaction of 2-thienylacetonitrile with N-(4,5-dimethyl-1,3-thiazol-2-yl)amine in the presence of a base.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-8-9(2)17-12(13-8)14-11(15)6-5-10-4-3-7-16-10/h3-7H,1-2H3,(H,13,14,15)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRBGQKKQXRBJK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide |
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